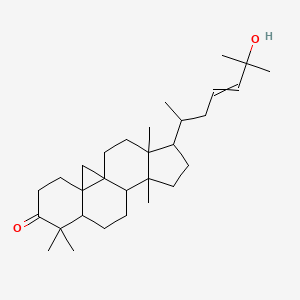

25-Hydroxycycloart-23-en-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

15-(6-hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8,14,20-23,32H,9-13,15-19H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNGHHPZIYLPNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 25-Hydroxycycloart-23-en-3-one: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and isolation of the cycloartane (B1207475) triterpenoid, 25-Hydroxycycloart-23-en-3-one. This document details the primary plant origins of this compound and presents a synthesized methodology for its extraction, purification, and characterization based on available scientific literature.

Natural Sources

This compound has been identified and isolated from a select number of plant species, primarily belonging to the families Rubiaceae and Moraceae. The most notable sources are:

-

Gardenia gummifera L.f. (Rubiaceae): The gum resin exuding from the leaf buds of this plant is a significant source of this compound.[1][2][3][4][5] It is often found alongside other known and novel cycloartane triterpenes.

-

Artocarpus heterophyllus Lam. (Moraceae): The herbs of this species, commonly known as jackfruit, have also been reported as a natural source of this compound.[6]

While not a direct source of the target compound, the closely related cycloart-23-ene-3,25-diol has been isolated from Trichilia dregeana and Euphorbia spinidens, suggesting that plants from the Meliaceae and Euphorbiaceae families may also be potential, though unconfirmed, sources of similar cycloartane skeletons.[7][8][9][10]

Experimental Protocols: Isolation and Purification

The following protocol is a composite methodology synthesized from reports on the isolation of cycloartane triterpenes from Gardenia gummifera and related compounds from other plant sources. This protocol outlines a general approach that can be adapted and optimized for the specific isolation of this compound.

Plant Material Collection and Preparation

-

Source: Gum resin from the leaf buds of Gardenia gummifera.

-

Preparation: The collected gum resin should be air-dried in a shaded area to prevent degradation of thermolabile compounds. Once dried, the resin is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent: A non-polar or moderately polar solvent is suitable for the extraction of triterpenoids. A common approach involves sequential extraction with solvents of increasing polarity, or a direct extraction with a solvent mixture like acetone-chloroform.

-

Procedure:

-

The powdered gum resin is macerated in the chosen solvent system at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.

-

The process is repeated multiple times (typically 3x) with fresh solvent to ensure exhaustive extraction.

-

The extracts are filtered and combined.

-

The combined filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.

-

Fractionation and Purification

Bioassay-guided fractionation is a common strategy to isolate bioactive compounds. However, for a targeted isolation of this compound, a chromatographic approach is employed.

-

Column Chromatography (CC):

-

The crude extract is subjected to column chromatography on silica (B1680970) gel (60-120 mesh).

-

A gradient elution is performed using a solvent system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) (e.g., n-hexane -> n-hexane:EtOAc mixtures -> EtOAc).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:EtOAc, 8:2 v/v) and visualized using an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

Fractions showing similar TLC profiles are pooled together.

-

-

Repeated Column Chromatography and Preparative HPLC:

-

The fraction containing the compound of interest (identified by preliminary spectroscopic analysis or comparison with a standard) is further purified by repeated column chromatography on silica gel or Sephadex LH-20.

-

Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol:water or acetonitrile:water gradients).

-

Structure Elucidation and Characterization

The purified compound is identified and characterized using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are conducted to determine the complete chemical structure of the molecule.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores present in the molecule.

Quantitative Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₂ | [1] |

| Molecular Weight | 440.7 g/mol | [1] |

| Appearance | White amorphous solid | [2] |

| ¹³C NMR (CDCl₃, δ in ppm) | Data not fully available in provided abstracts. A related compound, 3-beta,25-dihydroxy-cycloart-23-ene, has available NMR data which can serve as a reference. | [11] |

| ¹H NMR (CDCl₃, δ in ppm) | Specific shifts not detailed in abstracts. Characteristic signals include those for a cyclopropane (B1198618) ring, olefinic protons, and methyl groups. | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and identification of this compound.

This guide provides a foundational understanding for researchers interested in the natural sourcing and laboratory isolation of this compound. The detailed steps and compiled data serve as a valuable resource for initiating and advancing research on this and related cycloartane triterpenoids.

References

- 1. Cycloartanes from the gum resin of Gardenia gummifera L.f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cycloartane triterpenes from dikamali, the gum resin of Gardenia gummifera and Gardenia lucida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cycloartanes from the Gum Resin of Gardenia gummifera L.f. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. zenodo.org [zenodo.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cycloartane triterpenes from Euphorbia tuckeyana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

The Biosynthesis of Cycloartane Triterpenoids in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartane (B1207475) triterpenoids represent a large and structurally diverse class of natural products widely distributed throughout the plant kingdom. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Cycloartane, a tetracyclic triterpenoid (B12794562), serves as the central precursor for the biosynthesis of phytosterols (B1254722) in plants, which are essential components of cell membranes and precursors for brassinosteroid hormones. This technical guide provides an in-depth overview of the core biosynthesis pathway of cycloartane triterpenoids, complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development in this field.

The Core Biosynthesis Pathway

The biosynthesis of cycloartane triterpenoids originates from the isoprenoid pathway, commencing with the cyclization of (S)-2,3-epoxysqualene. This multi-step process is localized in the cytoplasm and the endoplasmic reticulum.

The initial and committed step in the biosynthesis of most plant triterpenoids is the cyclization of the linear substrate (S)-2,3-oxidosqualene. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In plants, the primary OSC involved in phytosterol biosynthesis is cycloartenol (B190886) synthase (CAS) , which catalyzes the formation of the characteristic cyclopropane (B1198618) ring of cycloartenol.

While the cycloartenol pathway is the major route for phytosterol production in plants, a minor parallel pathway involving lanosterol (B1674476) synthase (LAS) also exists in some plant species.[1] This enzyme converts (S)-2,3-oxidosqualene to lanosterol, the primary sterol precursor in fungi and animals. However, the contribution of the lanosterol pathway to overall phytosterol biosynthesis in plants like Arabidopsis thaliana seedlings is minimal.[1]

The core steps of the cycloartane biosynthesis pathway are as follows:

-

Squalene (B77637) Epoxidation: The linear triterpene precursor, squalene, undergoes epoxidation to form (S)-2,3-epoxysqualene. This reaction is catalyzed by the enzyme squalene epoxidase (SQE) and is considered a rate-limiting step in sterol biosynthesis.

-

Cyclization of (S)-2,3-Epoxysqualene: The enzyme cycloartenol synthase (CAS) catalyzes the intricate cyclization of (S)-2,3-epoxysqualene to produce cycloartenol. This is the first committed step that directs intermediates towards the biosynthesis of phytosterols and cycloartane-type triterpenoids.

Following the formation of the cycloartane skeleton, a series of downstream modifications, including oxidation, hydroxylation, glycosylation, and acylation, are catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs). These modifications lead to the vast structural diversity observed in naturally occurring cycloartane triterpenoids.

Figure 1: Overview of the cycloartane triterpenoid biosynthesis pathway.

Quantitative Data

The quantitative analysis of metabolites and enzyme activities is crucial for understanding the regulation and efficiency of the cycloartane biosynthesis pathway. The following tables summarize available quantitative data from the literature. It is important to note that specific enzyme kinetic parameters for many plant cycloartane synthases and squalene epoxidases are not yet widely available.

| Parameter | Value | Plant Species / Tissue | Reference |

| Contribution of Lanosterol Pathway to Sitosterol Biosynthesis | 1.5% | Arabidopsis thaliana seedlings | [1] |

| HMGR-specific activity in cas1-1 mutant | 5.72 ± 0.1 nmol·mg⁻¹ protein per hour | Arabidopsis thaliana flowering shoots | [2] |

| HMGR-specific activity in wild-type | 4.34 ± 0.25 nmol·mg⁻¹ protein per hour | Arabidopsis thaliana flowering shoots | [2] |

Table 1: Metabolite and Enzyme Activity Data

| Gene | Tissue | Relative Expression Level (Fold Change vs. Reference) | Treatment | Reference |

| PtCAS1 | Flowers | Highest expression | Untreated | [3] |

| PtCAS2 | Roots | Highest expression | Untreated | [3] |

| PtCAS1 | Seedlings | 1.5-fold increase | Methyl Jasmonate (MeJA) | [3] |

| PtCAS2 | Seedlings | 2-fold increase | Methyl Jasmonate (MeJA) | [3] |

| WsCAS | Seedlings | 1.65-fold increase | Methyl Jasmonate (MeJA) | [3] |

Table 2: Relative Gene Expression of Cycloartenol Synthase (CAS) in Different Tissues and Under Treatment

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the cycloartane triterpenoid biosynthesis pathway.

Protocol 1: Heterologous Expression of Cycloartenol Synthase in Yeast

This protocol describes the functional characterization of a candidate cycloartenol synthase (CAS) gene by expressing it in a yeast strain deficient in its endogenous lanosterol synthase (ERG7).

1. Gene Cloning and Vector Construction:

- Amplify the full-length coding sequence of the candidate CAS gene from plant cDNA using high-fidelity DNA polymerase.

- Clone the amplified CAS gene into a yeast expression vector (e.g., pESC-URA) under the control of an inducible promoter (e.g., GAL1).

- Verify the construct by sequencing.

2. Yeast Transformation:

- Transform the expression vector into a suitable Saccharomyces cerevisiae strain, such as GIL77, which has a mutation in the ERG7 gene.

- Select transformed yeast colonies on appropriate selective medium (e.g., synthetic complete medium lacking uracil).

3. Yeast Culture and Induction:

- Inoculate a single colony of transformed yeast into 5 mL of selective medium and grow overnight at 30°C with shaking.

- Use the overnight culture to inoculate 50 mL of the same medium and grow to an OD600 of ~1.0.

- Induce gene expression by adding galactose to a final concentration of 2% (w/v).

- Continue to culture for an additional 48-72 hours.

4. Extraction of Triterpenoids:

- Harvest yeast cells by centrifugation.

- Saponify the cell pellet by refluxing with 20% KOH in 50% ethanol (B145695) for 1 hour.

- Extract the non-saponifiable lipids three times with an equal volume of n-hexane.

- Combine the hexane (B92381) extracts and evaporate to dryness under a stream of nitrogen.

5. GC-MS Analysis:

- Derivatize the dried extract by adding N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine, and incubate at 70°C for 30 minutes.

- Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).

- Compare the retention time and mass spectrum of the product with an authentic cycloartenol standard.

"Plant cDNA" -> "Amplify CAS gene" [label="PCR"];

"Amplify CAS gene" -> "Clone into Yeast Vector" [label="Ligation"];

"Yeast Expression Vector" [shape=ellipse, fillcolor="#FFFFFF"];

"Clone into Yeast Vector" -> "Transform Yeast (erg7 mutant)";

"Transform Yeast (erg7 mutant)" -> "Select Transformants";

"Select Transformants" -> "Culture and Induce Expression" [label="Galactose"];

"Culture and Induce Expression" -> "Harvest Cells";

"Harvest Cells" -> "Saponification";

"Saponification" -> "Hexane Extraction";

"Hexane Extraction" -> "Derivatization (BSTFA)";

"Derivatization (BSTFA)" -> "GC-MS Analysis";

"GC-MS Analysis" -> "Identify Cycloartenol";

}

Figure 2: Workflow for heterologous expression of CAS in yeast.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the transcript levels of genes involved in the cycloartane biosynthesis pathway.

1. RNA Isolation and cDNA Synthesis:

- Harvest plant tissue and immediately freeze in liquid nitrogen.

- Grind the frozen tissue to a fine powder.

- Isolate total RNA using a commercial plant RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination.

- Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

2. Primer Design and Validation:

- Design gene-specific primers for the target genes (e.g., CAS, SQE) and a reference gene (e.g., ACTIN, UBIQUITIN).

- Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.

3. qRT-PCR Reaction:

- Prepare the reaction mixture containing SYBR Green master mix, forward and reverse primers, diluted cDNA, and nuclease-free water.

- Perform the qRT-PCR in a real-time thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.

- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

- Determine the cycle threshold (Ct) values for the target and reference genes.

- Calculate the relative gene expression using the 2-ΔΔCt method.[3]

Protocol 3: In Vitro Enzyme Assay for Cycloartenol Synthase Activity

This protocol describes a method to measure the enzymatic activity of cycloartenol synthase from plant microsomal fractions.

1. Preparation of Microsomal Fraction:

- Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer containing a cryoprotectant (e.g., glycerol), a reducing agent (e.g., DTT), and protease inhibitors.

- Filter the homogenate and centrifuge at a low speed (e.g., 10,000 x g) to remove cell debris.

- Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

- Resuspend the microsomal pellet in a suitable assay buffer.

- Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).

2. Enzyme Reaction:

- Prepare the reaction mixture containing the microsomal fraction, assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), and any necessary cofactors.

- Pre-incubate the mixture at the desired temperature (e.g., 30°C).

- Initiate the reaction by adding the substrate, (S)-2,3-oxidosqualene (typically dissolved in a detergent like Triton X-100 to ensure solubility).

- Incubate the reaction for a specific time period.

- Terminate the reaction by adding a strong base (e.g., KOH).

3. Product Extraction and Analysis:

- Extract the reaction products with an organic solvent (e.g., n-hexane).

- Evaporate the solvent and derivatize the residue as described in Protocol 1.

- Analyze the products by GC-MS to identify and quantify the amount of cycloartenol formed.

4. Calculation of Enzyme Activity:

- Calculate the specific activity of the enzyme as the amount of product formed per unit of time per amount of protein (e.g., nmol cycloartenol/mg protein/hour).

"Plant Tissue" -> "Homogenization";

"Homogenization" -> "Differential Centrifugation";

"Differential Centrifugation" -> "Isolate Microsomes";

"Isolate Microsomes" -> "Protein Quantification";

"Protein Quantification" -> "Enzyme Reaction" [label="+ 2,3-Oxidosqualene"];

"Enzyme Reaction" -> "Reaction Termination";

"Reaction Termination" -> "Product Extraction";

"Product Extraction" -> "GC-MS Analysis";

"GC-MS Analysis" -> "Calculate Specific Activity";

}

Figure 3: General workflow for an in vitro cycloartenol synthase assay.

Conclusion

The biosynthesis of cycloartane triterpenoids is a complex and highly regulated process that is fundamental to plant life and a source of valuable bioactive compounds. This technical guide has provided a comprehensive overview of the core biosynthetic pathway, summarized the available quantitative data, and detailed key experimental protocols. While significant progress has been made in elucidating this pathway, further research is needed to fully understand the intricate regulatory mechanisms and to characterize the full spectrum of enzymes involved in the downstream modifications of the cycloartane skeleton. The methodologies and information presented here are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unlock the full potential of these fascinating natural products.

References

Spectroscopic and Structural Elucidation of 25-Hydroxycycloart-23-en-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of the cycloartane (B1207475) triterpene, 25-Hydroxycycloart-23-en-3-one. This document is intended to serve as a detailed resource for researchers in natural product chemistry, pharmacology, and drug development, offering in-depth information on the compound's spectral characteristics and the methodologies for its isolation and identification.

Spectroscopic Data

The structural characterization of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹³C NMR Spectroscopic Data of this compound (125 MHz, CDCl₃)

| Carbon No. | Chemical Shift (δc) in ppm |

| 1 | 34.0 |

| 2 | 35.5 |

| 3 | 216.5 |

| 4 | 48.9 |

| 5 | 47.3 |

| 6 | 21.3 |

| 7 | 28.0 |

| 8 | 47.9 |

| 9 | 20.1 |

| 10 | 26.2 |

| 11 | 26.4 |

| 12 | 32.8 |

| 13 | 45.4 |

| 14 | 48.8 |

| 15 | 35.5 |

| 16 | 26.2 |

| 17 | 49.1 |

| 18 | 18.1 |

| 19 | 29.8 |

| 20 | 32.8 |

| 21 | 18.2 |

| 22 | 36.1 |

| 23 | 125.0 |

| 24 | 139.8 |

| 25 | 70.9 |

| 26 | 29.8 |

| 27 | 29.8 |

| 28 | 25.8 |

| 29 | 21.3 |

| 30 | 14.1 |

Table 2: ¹H NMR Spectroscopic Data of this compound (500 MHz, CDCl₃)

| Proton No. | Chemical Shift (δH) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 19 | 0.35, 0.58 | d | 4.0 |

| 21 | 0.91 | d | 6.5 |

| 18 | 0.96 | s | |

| 30 | 0.98 | s | |

| 28 | 1.02 | s | |

| 29 | 1.09 | s | |

| 26, 27 | 1.32 | s | |

| 23 | 5.60 | t | 7.0 |

Table 3: Mass Spectrometry Data of this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| ESI-MS | 441.3728 | - | [M+H]⁺ |

Experimental Protocols

The isolation and spectroscopic analysis of this compound involved a multi-step process, beginning with the extraction from its natural source, followed by chromatographic separation and subsequent spectroscopic characterization.

Isolation of this compound

The compound was isolated from the gum resin of Gardenia gummifera. The general procedure is as follows:

-

Extraction: The dried and powdered gum resin was extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

-

Concentration: The resulting extract was concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract was subjected to column chromatography over silica (B1680970) gel.

-

Purification: Fractions containing the compound of interest were further purified using repeated column chromatography and preparative thin-layer chromatography (TLC) to yield pure this compound.

Spectroscopic Analysis

The structural elucidation of the purified compound was performed using the following spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectra were obtained on an electrospray ionization (ESI) mass spectrometer to determine the exact mass and molecular formula of the compound.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

Caption: Isolation and Spectroscopic Analysis Workflow.

In-depth Technical Guide: Preliminary Anti-inflammatory Studies of 25-Hydroxycycloart-23-en-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the preliminary anti-inflammatory investigations of the cycloartane (B1207475) triterpenoid, 25-Hydroxycycloart-23-en-3-one. The information is compiled from foundational screening studies to offer a comprehensive resource for researchers and professionals in drug development.

Core Findings: Anti-inflammatory Potential

Initial in vitro studies have explored the anti-inflammatory capacity of this compound. A key study evaluated its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies.

Data Presentation

The following table summarizes the quantitative data from the preliminary screening of this compound for its effect on nitric oxide production and its corresponding cytotoxicity in RAW264.7 macrophage cells.[1]

| Compound | Concentration (µM) | Inhibition of Nitric Oxide Production (%) | Cell Viability (%) |

| This compound (HY) | 50 | Data not specified | > 95% |

Note: In the primary study, this compound (HY) was screened alongside six other compounds. While it did not show significant cytotoxicity at 50 µM, another compound, Moracin C, demonstrated the most potent inhibition of nitric oxide and was selected for further detailed investigation. The precise percentage of nitric oxide inhibition for HY was not detailed in the publication.[1]

Experimental Protocols

The methodologies outlined below are based on the experimental procedures used in the preliminary in vitro screening of this compound.

Cell Culture and Treatment

Murine macrophage RAW264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL of penicillin, and 100 µg/mL of streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2. For the experiments, cells were seeded in 96-well plates. The cells were pre-treated with this compound for a specified period before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide was indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reaction.

-

Sample Collection: After the incubation period with the test compound and LPS, the cell culture supernatant was collected.

-

Griess Reaction: An equal volume of the supernatant was mixed with Griess reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubation: The mixture was incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the colorimetric reaction to develop.

-

Absorbance Measurement: The absorbance of the resulting azo dye was measured at approximately 540 nm using a microplate reader.

-

Quantification: The concentration of nitrite was determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cell Viability Assay (MTT Assay)

The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

MTT Addition: After the treatment period, the culture medium was replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

Incubation: The cells were incubated for a further 4 hours to allow for the reduction of the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The medium was then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength between 550 and 600 nm.

-

Calculation: Cell viability was expressed as a percentage relative to the untreated control cells.

Mandatory Visualizations

Experimental Workflow

References

The Cytotoxic Potential of 25-Hydroxycycloart-23-en-3-one on Cancer Cells: An In-Depth Technical Guide

Disclaimer: Direct experimental data on the cytotoxic potential of 25-Hydroxycycloart-23-en-3-one against cancer cells is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known cytotoxic activities and mechanisms of action of structurally similar cycloartane (B1207475) triterpenoids. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive framework for the potential of this compound.

Introduction

This compound is a naturally occurring cycloartane-type triterpenoid. The cycloartane scaffold is a characteristic feature of a class of triterpenoids that have garnered significant interest in oncology research due to their potential anti-inflammatory and cytotoxic properties. While specific data for this compound is scarce, studies on analogous cycloartane triterpenoids have demonstrated their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis. This technical guide summarizes the existing knowledge on related compounds to extrapolate the potential cytotoxic effects of this compound and provides detailed experimental protocols for its future investigation.

Quantitative Data on Cytotoxic Activity of Related Cycloartane Triterpenoids

The following tables present the half-maximal inhibitory concentration (IC50) values of various cycloartane triterpenoids against a range of cancer cell lines. This data provides a benchmark for the potential potency of this compound.

Table 1: Cytotoxicity of Cycloartane Triterpenoids from Cimicifuga dahurica

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | HepG2 (Hepatocellular carcinoma) | Not specified | [1] |

| Compound B | HL-60 (Promyelocytic leukemia) | Not specified | [1] |

| Compound C | R-HepG2 (Drug-resistant hepatocellular carcinoma) | Not specified | [1] |

Note: The specific structures of Compounds A, B, and C and their precise IC50 values were not detailed in the abstract.

Table 2: Cytotoxicity of Cycloartane Triterpenoids from Euphorbia macrostegia [2]

| Compound | Cancer Cell Line | LD50 (µg/mL) |

| Cycloart-25-ene-3β,24-diol | MDA-MB-468 (Breast cancer) | 102.3 |

| MCF-7 (Breast cancer) | 88.3 | |

| Cycloart-23(Z)-ene-3β,25-diol | MDA-MB-468 (Breast cancer) | 34.0 |

| MCF-7 (Breast cancer) | 5.4 | |

| Cycloart-23(E)-ene-3β,25-diol | MDA-MB-468 (Breast cancer) | 2.05 |

| MCF-7 (Breast cancer) | 8.9 | |

| 24-methylene-cycloart-3β-ol | MDA-MB-468 (Breast cancer) | 53.8 |

| MCF-7 (Breast cancer) | 127.3 |

Note: The original paper uses LD50, which in this context is equivalent to IC50.

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related cycloartane triterpenoids and other cytotoxic natural products, this compound may exert its anticancer effects through the induction of apoptosis and modulation of critical cellular signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by triggering apoptosis. Cycloartane triterpenoids have been shown to induce apoptosis in cancer cells.[1] The potential apoptotic pathway initiated by this compound could involve:

-

Mitochondrial (Intrinsic) Pathway: This pathway is characterized by changes in the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9, which in turn activates executioner caspases like caspase-3.

-

Death Receptor (Extrinsic) Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxic potential of this compound.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines should be used, for example, MCF-7 (breast), MDA-MB-468 (breast), HepG2 (liver), and HL-60 (leukemia). A non-cancerous cell line (e.g., MRC-5) should be included to assess selectivity.

-

Culture Conditions: Cells should be maintained in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 200 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarity of this compound to other cytotoxic cycloartane triterpenoids suggests that it is a promising candidate for anticancer drug development. The data from related compounds indicate a potential for this molecule to exhibit significant cytotoxic activity against various cancer cell lines, likely through the induction of apoptosis.

Future research should focus on:

-

In-depth Cytotoxicity Screening: Evaluating the IC50 of this compound against a broad panel of cancer cell lines.

-

Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound, including its effects on key apoptotic and cell cycle regulatory proteins.

-

In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to identify compounds with improved potency and selectivity.

The experimental protocols and conceptual framework provided in this guide offer a solid foundation for initiating a comprehensive investigation into the cytotoxic potential of this compound.

References

25-Hydroxycycloart-23-en-3-one: A Technical Guide on a Bioactive Triterpenoid and its Therapeutic Potential in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 25-Hydroxycycloart-23-en-3-one, a cycloartane (B1207475) triterpenoid (B12794562) isolated from plants with a history in traditional medicine, notably Gardenia gummifera and Artocarpus heterophyllus. While direct pharmacological data on this specific ketone is limited, this paper delves into the significant therapeutic activities of its closely related and more extensively studied analogue, cycloart-23-ene-3β,25-diol. This guide will synthesize the available information, present quantitative data on the biological activities of the diol, detail relevant experimental protocols, and visualize key signaling pathways implicated in its mechanism of action. This comprehensive overview aims to equip researchers and drug development professionals with a thorough understanding of this class of compounds and their potential for future therapeutic applications.

Introduction

This compound is a naturally occurring cycloartane triterpenoid.[1] It has been identified and isolated from the gum resin of Gardenia gummifera and the herbs of Artocarpus heterophyllus.[1][2] Both of these plants have a rich history of use in traditional medicine. For instance, various parts of the Artocarpus heterophyllus (jackfruit) tree are used in traditional remedies for their anti-inflammatory, antibacterial, and wound-healing properties.[3][4][5] Similarly, Gardenia gummifera is utilized in traditional practices for its anti-inflammatory and analgesic effects.[6][7][8][9]

While the specific traditional uses of this compound are not explicitly documented, its presence in these medicinal plants suggests a potential contribution to their overall therapeutic effects. Research into the biological activities of this specific ketone is still in its early stages. However, significant research has been conducted on its corresponding diol, cycloart-23-ene-3β,25-diol, which exhibits promising anti-inflammatory and anticancer activities. This guide will focus on the available data for cycloart-23-ene-3β,25-diol to provide insights into the potential therapeutic avenues for this class of cycloartane triterpenoids.

Quantitative Biological Activity Data

The majority of available quantitative data on the biological activity of this cycloartane scaffold pertains to cycloart-23-ene-3β,25-diol. These findings are summarized below.

Table 1: Anti-inflammatory Activity of Cycloart-23-ene-3β,25-diol

| Assay | Target | Test System | Result | Reference |

| Cyclooxygenase (COX) Inhibition | COX-1 | In vitro | IC50: 97 µM | [10] |

| Cyclooxygenase (COX) Inhibition | COX-2 | In vitro | IC50: 40 µM | [10] |

| Acetic Acid-Induced Abdominal Writhing | Analgesic Activity | In vivo (Mice) | Significant inhibition at 200 mg/kg | [11] |

| Formalin-Induced Licking Behavior | Analgesic Activity | In vivo (Mice) | Significant inhibition at 200 mg/kg | [11] |

| Croton Oil-Induced Ear Edema | Anti-inflammatory | In vivo (Mice) | Reduction in edema at 200 mg/kg | [11] |

| Carrageenan-Induced Paw Edema | Anti-inflammatory | In vivo (Rats) | Reduction in edema at 200 mg/kg | [11] |

Table 2: Anticancer Activity of Cycloart-23-ene-3β,25-diol

| Cell Line | Cancer Type | Assay | Result | Reference |

| MDA-MB-468 | Breast Cancer | MTT Assay | LD50: 2.05 µg/mL | [12] |

| MCF-7 | Breast Cancer | MTT Assay | LD50: 5.4 µg/mL | [12] |

| PC-3 | Prostate Cancer | WST-1 Assay | IC50: 2.226 ± 0.28 µM | [13] |

| DU145 | Prostate Cancer | WST-1 Assay | IC50: 1.67 ± 0.18 µM | [13] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Isolation of this compound from Gardenia gummifera

A general protocol for the isolation of cycloartane triterpenes from plant material is as follows:

-

Extraction: The dried and powdered gum resin of Gardenia gummifera is extracted with a suitable solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate.[12]

-

Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.[11][12]

-

Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are combined and further purified. This may involve repeated column chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.[11][12]

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with literature data.[2][12]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on commercially available COX inhibitor screening kits and published methodologies.[14][15][16][17]

-

Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.[16]

-

Reaction Mixture: In a 96-well plate, the reaction buffer, heme cofactor, and the test compound (dissolved in a suitable solvent like DMSO) are added.[15][16]

-

Enzyme Addition: The COX-1 or COX-2 enzyme is added to the wells, and the plate is incubated.[15]

-

Initiation of Reaction: The reaction is initiated by adding arachidonic acid.[15][16]

-

Termination: After a specific incubation period, the reaction is stopped by adding a solution of HCl.[15][16]

-

Quantification of Prostaglandins: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to the amount produced in the control wells (without inhibitor). The IC50 value is determined from a dose-response curve.[15]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and anticancer effects of many natural products, including triterpenoids, are often mediated through the modulation of key signaling pathways such as the NF-κB and MAPK pathways. While the specific effects of this compound on these pathways have not been elucidated, the known activities of related cycloartane triterpenoids suggest these as probable targets.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Its activation leads to the transcription of pro-inflammatory cytokines and anti-apoptotic proteins.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.

References

- 1. This compound | CAS:148044-47-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | CAS:148044-47-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. ijcmas.com [ijcmas.com]

- 4. Nutritional and Health Benefits of Jackfruit (Artocarpus heterophyllus Lam.): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjpponline.org [rjpponline.org]

- 6. drugtodayonline.com [drugtodayonline.com]

- 7. ijsdr.org [ijsdr.org]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. Ethnobotanical and Antioxidant Study of Gardenia gummifera from Kerala [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]

- 17. abcam.com [abcam.com]

The Bioactive Potential of Cycloartane Triterpenoids: A Technical Review for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartane (B1207475) triterpenoids, a significant class of natural products characterized by a distinctive cyclopropane (B1198618) ring within their tetracyclic core, have emerged as a focal point of intensive research in the quest for novel therapeutic agents. Predominantly isolated from a variety of plant genera, including Astragalus, Cimicifuga, Dysoxylum, and Euphorbia, these compounds exhibit a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive literature review of the multifaceted bioactivities of cycloartane triterpenoids, with a particular emphasis on their anti-cancer, anti-inflammatory, antiviral, and hepatoprotective properties. Detailed experimental protocols for key bioassays are provided to facilitate the replication and advancement of research in this field. Furthermore, quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of their mechanisms of action.

Anti-Cancer Activity

Cycloartane triterpenoids have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Their anti-cancer potential is often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of various cycloartane triterpenoids has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and lethal dose 50 (LD50). A summary of representative data is presented in Table 1.

| Compound Name | Plant Source | Cancer Cell Line | IC50 / LD50 | Reference |

| Cycloart-23(E)-ene-3β,25-diol | Euphorbia macrostegia | MDA-MB-468 | LD50 = 2.05 µg/mL | [1] |

| Cycloart-23(Z)-ene-3β,25-diol | Euphorbia macrostegia | MCF-7 | LD50 = 5.4 µg/mL | [1] |

| Unnamed Cycloartane Triterpenoid (B12794562) (Compound 3) | Dysoxylum malabaricum | MCF-7 | IC50 = 14 µM | [2] |

| Unnamed Cycloartane Triterpenoid (Compound 2) | Dysoxylum malabaricum | T-47D | IC50 = 18 µM | [3] |

| 25-hydroperoxycycloart-23-en-3β-ol | Euphorbia hirta | HCT 116 | IC50 = 4.8 µg/mL | [4] |

| 24-hydroperoxycycloart-25-en-3β-ol | Euphorbia hirta | A549 | IC50 = 4.5 µg/mL | [4] |

| Cycloartenyl-2'E,4'E-decadienoate | Euphorbia pterococca | - | Inactive up to 100 µM | [5] |

| 23 R/S-3β-hydroxycycloart-24-ene-23-methyl ether | Euphorbia dendroides | HepG2 | IC50 = 20.67 ± 0.72 µM | [6] |

| 23 R/S-3β-hydroxycycloart-24-ene-23-methyl ether | Euphorbia dendroides | Huh-7 | IC50 = 16.24 ± 0.53 µM | [6] |

Mechanisms of Anti-Cancer Action

Apoptosis Induction via the p53-Dependent Mitochondrial Pathway:

Several cycloartane triterpenoids exert their anti-cancer effects by inducing apoptosis through the intrinsic, or mitochondrial, pathway. This process is often mediated by the tumor suppressor protein p53. Upon activation by cellular stress, such as that induced by these triterpenoids, p53 translocates to the mitochondria and directly interacts with Bcl-2 family proteins. This leads to an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2), resulting in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. Cytosolic cytochrome c then triggers the activation of a caspase cascade, ultimately leading to programmed cell death.[7]

Cell Cycle Arrest:

Certain cycloartane triterpenoids have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. For instance, a cycloartane triterpenoid from Dysoxylum malabaricum was found to halt the G0/G1 phase of the cell cycle in MCF-7 breast cancer cells by inhibiting the cell division cycle proteins CDC20 and CDC25.[2]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer. Cycloartane triterpenoids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of cycloartane triterpenoids is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

| Compound Name | Plant Source | Assay | IC50 | Reference |

| Cycloartenyl-2'E,4'E-decadienoate | Euphorbia pterococca | α/β-hydrolase 12 inhibition | 11.6 ± 1.9 µM | [5] |

Mechanism of Anti-inflammatory Action

Inhibition of the NF-κB Signaling Pathway:

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Some cycloartane triterpenoids have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of inflammatory mediators.

Antiviral Activity

The emergence of viral diseases underscores the urgent need for new antiviral therapies. Cycloartane triterpenoids have shown promise as antiviral agents against a variety of viruses.

Hepatoprotective Effects

Drug-induced liver injury is a significant clinical problem. Certain cycloartane triterpenoids have demonstrated the ability to protect liver cells from damage induced by hepatotoxins. This protective effect is often attributed to their antioxidant and anti-inflammatory properties.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature on the bioactivity of cycloartane triterpenoids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7, MDA-MB-468)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Cycloartane triterpenoid compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the cycloartane triterpenoid compounds in complete culture medium.

-

Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plates for 24-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 or LD50 values.

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Cycloartane triterpenoid compounds

-

Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite (B80452) standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells into 96-well plates and incubate until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of the cycloartane triterpenoid compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

Collect the cell culture supernatants.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

Apoptosis and Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the cell cycle distribution and quantify apoptotic cells.

Materials:

-

Cancer cell lines

-

Cycloartane triterpenoid compounds

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the cycloartane triterpenoid compounds for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak (indicative of apoptosis), are determined using cell cycle analysis software.[8][9][10]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.

Materials:

-

Cell lysates

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p53, Bax, Bcl-2, caspases, NF-κB pathway proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from treated and untreated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the protein bands using an imaging system.[11][12][13][14][15]

Conclusion

Cycloartane triterpenoids represent a promising class of natural products with a diverse array of pharmacological activities. Their potent anti-cancer, anti-inflammatory, antiviral, and hepatoprotective effects, coupled with their intricate mechanisms of action involving key cellular signaling pathways, make them attractive lead compounds for the development of novel therapeutics. The detailed experimental protocols and compiled quantitative data provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these fascinating molecules. Further investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of cycloartane triterpenoids is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New cycloartane triterpenoids from Dysoxylum malabaricum and their cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A Review of the Ethnomedicinal Uses, Biological Activities, and Triterpenoids of Euphorbia Species | MDPI [mdpi.com]

- 5. New cycloartane-type ester triterpenes from Euphorbia pterococca and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vet.cornell.edu [vet.cornell.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotransformation of Cycloartane Triterpenes: A Technical Guide to the Synthesis of 25-Hydroxycycloart-23-en-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biotransformation of cycloartane (B1207475) triterpenes, with a specific focus on the conversion of cycloartenone to (23E)-25-hydroxycycloart-23-en-3-one. This process, primarily achieved through microbial catalysis, offers a promising route for the synthesis of novel and potentially therapeutic compounds. This document outlines the key microorganisms, experimental protocols, and quantitative data associated with this biotransformation, serving as a valuable resource for researchers in natural product chemistry and drug development.

Introduction

Cycloartane triterpenes, a class of tetracyclic triterpenoids characterized by a cyclopropane (B1198618) ring, are widely distributed in the plant kingdom and exhibit a diverse range of biological activities. The modification of their core structure through biotransformation can lead to the generation of novel derivatives with enhanced or altered pharmacological properties. One such transformation of significant interest is the hydroxylation of cycloartenone to produce (23E)-25-hydroxycycloart-23-en-3-one, a compound with potential applications in medicinal chemistry. Fungal biotransformations, in particular, have emerged as a powerful tool for the specific and efficient modification of complex natural products.

The Biotransformation Process

The conversion of cycloartenone to (23E)-25-hydroxycycloart-23-en-3-one is effectively catalyzed by the filamentous fungus Glomerella fusarioides. This microorganism possesses the necessary enzymatic machinery to introduce a hydroxyl group at the C-25 position and create a double bond at C-23 of the cycloartane skeleton.

Key Microorganism

The primary biocatalyst identified for this transformation is:

-

Fungus: Glomerella fusarioides

-

Strain: ATCC 9552

This particular strain has been shown to effectively metabolize cycloartenone into a series of hydroxylated derivatives, including the target compound.

Quantitative Data

| Parameter | Value (Representative) | Notes |

| Substrate | Cycloartenone | The starting material for the biotransformation. |

| Biocatalyst | Glomerella fusarioides ATCC 9552 | The microorganism responsible for the enzymatic conversion. |

| Product | (23E)-25-Hydroxycycloart-23-en-3-one | The target hydroxylated cycloartane triterpene. |

| Substrate Concentration | 100 mg/L | A typical starting concentration for laboratory-scale fungal biotransformations of triterpenoids. |

| Incubation Time | 7 - 10 days | The duration of the fermentation process to allow for sufficient conversion. |

| Product Yield | 5 - 15% (Estimated) | The estimated percentage of the initial substrate that is converted to the desired product. |

| Conversion Rate | 20 - 40% (Estimated) | The estimated percentage of the substrate that is consumed during the biotransformation. |

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in the biotransformation of cycloartenone.

Microorganism and Culture Conditions

-

Microorganism: Glomerella fusarioides ATCC 9552 is maintained on Potato Dextrose Agar (PDA) slants at 4°C.

-

Inoculum Preparation: A small piece of the mycelium from the PDA slant is used to inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB). The flask is incubated at 25-28°C on a rotary shaker at 150-180 rpm for 3-4 days to obtain a seed culture.

-

Fermentation Medium: The production medium is typically PDB. For a larger scale, multiple 1 L Erlenmeyer flasks, each containing 200 mL of PDB, are inoculated with the seed culture (e.g., 10% v/v).

Biotransformation Procedure

-

Inoculation: The production flasks are inoculated with the seed culture of Glomerella fusarioides.

-

Initial Incubation: The flasks are incubated under the same conditions as the inoculum preparation for 72 hours to allow for substantial fungal growth.

-

Substrate Feeding: A solution of cycloartenone (dissolved in a suitable solvent like ethanol (B145695) or acetone) is added to each flask to achieve the desired final concentration (e.g., 100 mg/L).

-

Continued Incubation: The fermentation is continued for an additional 7-10 days under the same conditions. Control flasks containing only the microorganism and the solvent are also run in parallel.

Extraction and Isolation of Metabolites

-

Harvesting: After the incubation period, the culture broth and mycelia are separated by filtration.

-

Mycelial Extraction: The mycelia are washed with water and then extracted with a solvent such as ethyl acetate (B1210297) or chloroform (B151607) to recover intracellular metabolites.

-

Broth Extraction: The culture filtrate is extracted multiple times with an equal volume of ethyl acetate or chloroform.

-

Pooling and Concentration: The organic extracts from both the mycelia and the broth are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure (23E)-25-hydroxycycloart-23-en-3-one.

Analytical Methods for Identification

The structure of the isolated metabolite is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the chemical structure and stereochemistry of the compound.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the biotransformation of cycloartenone.

Logical Relationship of the Transformation

Caption: Conversion of cycloartenone to its hydroxylated derivative.

Conclusion

The biotransformation of cycloartenone to (23E)-25-hydroxycycloart-23-en-3-one using Glomerella fusarioides represents a valuable method for the synthesis of a novel cycloartane triterpene derivative. This technical guide provides a comprehensive overview of the process, including the key microorganism, detailed experimental protocols, and representative quantitative data. While further optimization studies are needed to enhance product yields, the outlined procedures serve as a solid foundation for researchers and drug development professionals to explore the potential of this and similar biotransformations for the generation of new bioactive compounds. The use of microbial catalysts offers a green and efficient alternative to traditional chemical synthesis for the modification of complex natural products.

In-depth Technical Guide: Isolation of 25-Hydroxycycloart-23-en-3-one from Gardenia gummifera

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide details the isolation of the cycloartane (B1207475) triterpenoid (B12794562), 25-Hydroxycycloart-23-en-3-one, from the gum resin of Gardenia gummifera L.f. This document provides a comprehensive overview of the process, including the necessary experimental protocols and relevant data, to facilitate further research and development.

Introduction

Gardenia gummifera, a member of the Rubiaceae family, is a plant known for its use in traditional medicine. Its gum resin is a rich source of various phytochemicals, including a diverse array of cycloartane triterpenes.[1][2] Among these, this compound is a known triterpenoid that has been successfully isolated from this natural source.[1] This guide focuses on the scientific methodology for its extraction and purification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₂ |

| Molecular Weight | 440.7 g/mol |

| Class | Triterpenoid (Cycloartane) |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Data sourced from BioCrick and ChemFaces.[3][4]

Experimental Protocol: Isolation and Purification

The isolation of this compound from the gum resin of Gardenia gummifera involves a multi-step process of extraction and chromatographic separation. The following protocol is based on established methodologies for the isolation of cycloartane triterpenes from plant resins.

3.1. Plant Material and Extraction

-

Collection and Preparation: The gum resin exuding from the leaf buds of Gardenia gummifera is the primary source material.[1] The collected resin should be air-dried and ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered gum resin is subjected to extraction with a suitable organic solvent. Methanol (B129727) is a commonly used solvent for the initial extraction of triterpenoids. The extraction can be performed at room temperature with stirring or through Soxhlet extraction for a more exhaustive process.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3.2. Chromatographic Purification

A series of chromatographic techniques are employed to isolate this compound from the complex mixture of the crude extract.

-

Column Chromatography (CC): The concentrated crude extract is first subjected to column chromatography on silica (B1680970) gel. A gradient elution system is typically used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified using preparative HPLC. A reversed-phase C18 column is often suitable, with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

3.3. Structure Elucidation

The definitive identification of the isolated compound as this compound is achieved through various spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure.

Experimental Workflow Diagram

The overall workflow for the isolation of this compound is depicted in the following diagram.

Caption: Workflow for the isolation of this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, research on structurally similar cycloartane triterpenes and other 25-hydroxy sterols suggests potential biological activities.

5.1. Anti-inflammatory and Analgesic Effects

A related compound, cycloart-23-ene-3β,25-diol, has demonstrated significant analgesic and anti-inflammatory effects in in vivo studies.[5] This activity is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5] This suggests that this compound may also possess anti-inflammatory properties by modulating the prostaglandin (B15479496) synthesis pathway.

5.2. Cytotoxic Activity

Various cycloartane triterpenes isolated from Gardenia species have exhibited cytotoxic effects against several human cancer cell lines.[6][7] The mechanism of action for these compounds often involves the induction of apoptosis. Further investigation is warranted to determine if this compound shares this cytotoxic potential.

5.3. Modulation of Inflammatory Signaling

The structurally analogous molecule, 25-hydroxycholesterol, is known to be a potent modulator of inflammatory signaling. It can act as an amplifier of the inflammatory response in macrophages, partly by mediating the recruitment of AP-1 transcription factors to the promoters of Toll-like receptor (TLR)-responsive genes.[8] This can lead to an increased expression of pro-inflammatory cytokines. Given the structural similarity, it is plausible that this compound could interact with similar signaling pathways.

The following diagram illustrates a potential signaling pathway that could be modulated by this compound, based on the known activity of related compounds.

Caption: Hypothesized modulation of the TLR4 signaling pathway.

Conclusion

The isolation of this compound from Gardenia gummifera presents a viable route to obtaining this natural product for further pharmacological investigation. The provided experimental framework serves as a guide for its successful extraction and purification. Preliminary insights based on structurally related compounds suggest potential anti-inflammatory and cytotoxic activities, warranting deeper exploration into its mechanisms of action and therapeutic potential.

References

- 1. Cycloartanes from the gum resin of Gardenia gummifera L.f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cycloartane triterpenes from dikamali, the gum resin of Gardenia gummifera and Gardenia lucida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:148044-47-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound | CAS:148044-47-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic 3,4-seco-cycloartane triterpenes from Gardenia sootepensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 25-Hydroxycholesterol acts as an amplifier of inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 25-Hydroxycycloart-23-en-3-one using HPLC-MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantitative analysis of 25-Hydroxycycloart-23-en-3-one, a cycloartane (B1207475) triterpenoid (B12794562), using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocol provides a general framework for sample preparation, chromatographic separation, and mass spectrometric detection, which can be adapted and optimized for various research applications, including natural product chemistry, pharmacology, and drug development.

Introduction

Cycloartane triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities.[1][2] Accurate and sensitive analytical methods are crucial for their study and potential therapeutic development. This compound is a specific cycloartane triterpenoid of interest. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers the high selectivity and sensitivity required for the analysis of such compounds in complex matrices.[3][4][5] This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method with MS detection.

Experimental

Sample Preparation

A generic sample preparation workflow is outlined below. The specific steps may require optimization based on the sample matrix.

-

Extraction: For solid samples (e.g., plant material), extract a known quantity (e.g., 1 gram) of homogenized material with a suitable organic solvent such as methanol (B129727) or ethyl acetate. Sonication or maceration can be used to improve extraction efficiency.

-